molecular formula C22H18N2O B1680108 7-[Phenyl(phenylamino)methyl]quinolin-8-ol CAS No. 5335-95-5

7-[Phenyl(phenylamino)methyl]quinolin-8-ol

Cat. No.: B1680108
CAS No.: 5335-95-5
M. Wt: 326.4 g/mol
InChI Key: OTNAVATYWOEDMK-UHFFFAOYSA-N
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Description

7-[Phenyl(phenylamino)methyl]quinolin-8-ol is a complex organic compound with the molecular formula C22H18N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes a quinoline core substituted with a phenyl(phenylamino)methyl group at the 7-position and a hydroxyl group at the 8-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[Phenyl(phenylamino)methyl]quinolin-8-ol can be achieved through a multi-step process involving the Betti reaction. This reaction involves the condensation of aromatic aldehydes, type II amines, and 8-hydroxyquinoline in the presence of a catalyst. One effective catalyst for this reaction is a Zn transition metallic complex on functionalized mesopore silica MCM-41 . The reaction is typically carried out under reflux conditions, resulting in high yields and short reaction times .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts like MCM-41-tryptophan-Zn is advantageous due to their high stability, easy separation from the reaction mixture, and reusability .

Chemical Reactions Analysis

Types of Reactions

7-[Phenyl(phenylamino)methyl]quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the quinoline core.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings and the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific solvents depending on the desired substitution pattern.

Major Products

The major products formed from these reactions include various quinoline derivatives, quinone derivatives, and substituted phenyl compounds.

Mechanism of Action

The mechanism of action of 7-[Phenyl(phenylamino)methyl]quinolin-8-ol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the Ras Converting Enzyme 1 (Rce1) protease, disrupting Ras membrane localization in human cells. This inhibition can affect various cellular pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[Phenyl(phenylamino)methyl]quinolin-8-ol is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

7-[anilino(phenyl)methyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c25-22-19(14-13-17-10-7-15-23-21(17)22)20(16-8-3-1-4-9-16)24-18-11-5-2-6-12-18/h1-15,20,24-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNAVATYWOEDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277167
Record name 7-[phenyl(phenylamino)methyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5335-95-5
Record name NSC1008
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-[phenyl(phenylamino)methyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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